Cas no 87619-83-8 (4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F))

87619-83-8 structure
Nom du produit:4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F)
Numéro CAS:87619-83-8
Le MF:C25H35N3O6
Mégawatts:473.561907052994
MDL:MFCD03828164
CID:1063507
PubChem ID:624265
4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) Propriétés chimiques et physiques
Nom et identifiant
-
- 4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F)
- 2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
- 4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F)
- 4,4
- 4,4'-[[(1-METHYLETHYL)IMINO]BIS[(2-HYDROXY-3,1-PROPANEDIYL)OXY]]BIS-BENZENEACETAMIDE
- ATENOLOL IMPURITY F
- ATN06 ATENOLOL EP IMPURITY F 2,2'-[(1-METHYLETHYL)IMINOBIS(2-HYDROXYPROPAN-3,1-DIYLOXY-4,1-PHENYLENE)] DIACETAMIDE
- 4,4′-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis[benzeneacetamide] (ACI)
- 2,2′-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
- 2-[4-[3-[[3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide
- 2,2'-[[(1-Methylethyl)imino]bis[(2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene]]diacetamide
- MFCD03828164
- 2,2-(((Propan-2-yl)azanediyl)bis((2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene))diacetamide
- MLS003878642
- 8UO8372UKO
- SMR000558562
- 2-(4-(3-((3-(4-(2-Amino-2-oxoethyl)phenoxy)-2-hydroxypropyl)-propan-2-ylamino)-2-hydroxypropoxy)phenyl)acetamide
- Atenolol impurity F [EP]
- 2,2'-[[(1-Methylethyl)imino]bis[(2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene]]diacetamide; Atenolol Imp. F (EP); Atenolol Related Compound D; Atenolol Impurity F
- UNII-8UO8372UKO
- N-Des(isopropyl)atenolol dimer
- MLS001196013
- 2,2'-(4,4'-(3,3'-(isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy)bis(4,1-phenylene))diacetaMide
- Atenolol impurity D
- DS-015758
- 4,4'-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy))bis-benzeneacetamide
- Atenolol EP Impurity F
- 2-(4-(3-[(3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxypropyl)(isopropyl)amino]-2-hydroxypropoxy)phenyl)acetamide #
- N-Isopropyl-N,N-bis(3-(4-(2-amino-2-oxoethyl)phenoxy)-2-hydroxyprop-1-yl)amine
- SCHEMBL662466
- HMS2852B24
- SYUQLMYOHVGLTC-UHFFFAOYSA-N
- CHEMBL1718707
- DTXSID801348918
- 4,4a(2)-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis[benzeneacetamide]
- 87619-83-8
- N,N-Di-(3-p-carbamoylmethylphenoxy-2-hydroxypropyl)isopropylamine
- Benzeneacetamide, 4,4'-(((1-methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy))bis-
- AKOS001695263
- ATENOLOL IMPURITY F [EP IMPURITY]
- 4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F)
-
- MDL: MFCD03828164
- Piscine à noyau: 1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32)
- La clé Inchi: SYUQLMYOHVGLTC-UHFFFAOYSA-N
- Sourire: O=C(CC1C=CC(OCC(CN(C(C)C)CC(COC2C=CC(CC(N)=O)=CC=2)O)O)=CC=1)N
Propriétés calculées
- Qualité précise: 473.25300
- Masse isotopique unique: 473.25258584g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 15
- Complexité: 556
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.8
- Surface topologique des pôles: 148Ų
Propriétés expérimentales
- Dense: 1.231±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 160-162oC
- Point d'ébullition: 780.4±60.0 °C at 760 mmHg
- Point d'éclair: 425.7±32.9 °C
- Solubilité: Très légèrement soluble (0,25 G / l) (25 ºC),
- Le PSA: 148.34000
- Le LogP: 2.03280
- Pression de vapeur: 0.0±2.8 mmHg at 25°C
4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Refrigerator
4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | M304230-25mg |
4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F) |
87619-83-8 | 25mg |
$ 249.00 | 2023-09-07 | ||
TRC | M304230-250mg |
4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F) |
87619-83-8 | 250mg |
$ 1929.00 | 2023-09-07 | ||
Cooke Chemical | M2387454-25mg |
2,2''-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide |
87619-83-8 | 95% | 25mg |
RMB 800.00 | 2025-02-20 | |
A2B Chem LLC | AH86154-25mg |
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide |
87619-83-8 | 25mg |
$413.00 | 2024-04-19 | ||
A2B Chem LLC | AH86154-125mg |
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide |
87619-83-8 | 125mg |
$1288.00 | 2024-04-19 |
4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) Littérature connexe
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
87619-83-8 (4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F)) Produits connexes
- 93379-54-5((S)-Atenolol)
- 29122-68-7(Atenolol)
- 56715-13-0((R)-(+)-Atenolol)
- 60966-51-0((1)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide)
- 2229459-52-1(3-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)-2-methylpropan-1-ol)
- 1378846-13-9(2-(oxepan-2-yl)acetic acid)
- 1856579-64-0(5-methoxy-1-methyl-N-propyl-1H-pyrazole-3-sulfonamide)
- 2088943-18-2(Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]-4-methyl-)
- 2137755-45-2(3-Amino-5-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid)
- 32565-17-6(Ethyl 7-Chloro-3-Methyl-1-Benzofuran-2-Carboxylate)
Fournisseurs recommandés
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
